1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine
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Overview
Description
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a piperidine ring substituted with tetramethyl groups and a di-tert-butylindiganyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the di-tert-butylindiganyl group. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of tetramethyl groups via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(Di-tert-butylindiganyl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a radical initiator, facilitating various chemical reactions through the generation of reactive intermediates . Its bulky tert-butyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator.
1,4-Di-tert-butylbenzene: Used in Friedel-Crafts alkylation reactions.
2,5-Di-tert-butylhydroquinone: An antioxidant with applications in various industries.
Properties
CAS No. |
113088-73-6 |
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Molecular Formula |
C17H36InN |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
ditert-butyl-(2,2,6,6-tetramethylpiperidin-1-yl)indigane |
InChI |
InChI=1S/C9H18N.2C4H9.In/c1-8(2)6-5-7-9(3,4)10-8;2*1-4(2)3;/h5-7H2,1-4H3;2*1-3H3;/q-1;;;+1 |
InChI Key |
HVTMGALPWYIKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1[In](C(C)(C)C)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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